4-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, a piperidine ring, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoroethylating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield corresponding alcohols or amines, and substitution may yield derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has been studied for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound may bind to specific receptors, such as G-protein-coupled receptors or ion channels, to modulate their activity.
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes, such as proteases or kinases, to regulate various biochemical pathways.
Modulation of Signaling Pathways: The compound may modulate various signaling pathways, such as the MAPK or PI3K/Akt pathways, to influence cellular processes.
Comparison with Similar Compounds
4-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
4-Oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]chromene-2-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
4-Oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]chromene-2-sulfonamide: This compound has a similar structure but with a sulfonamide group instead of a carboxamide group.
4-Oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]chromene-2-phosphonate: This compound has a similar structure but with a phosphonate group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3/c19-18(20,21)11-23-7-5-12(6-8-23)10-22-17(25)16-9-14(24)13-3-1-2-4-15(13)26-16/h1-4,9,12H,5-8,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOIQRLJAUWYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.